molecular formula C14H13FO2 B3317393 4-Fluoro-3-(phenylmethoxy)benzenemethanol CAS No. 959251-11-7

4-Fluoro-3-(phenylmethoxy)benzenemethanol

Cat. No. B3317393
CAS RN: 959251-11-7
M. Wt: 232.25 g/mol
InChI Key: ODJLDWHTUSENKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-(phenylmethoxy)benzenemethanol is a chemical compound with the CAS Number: 959251-11-7 . It has a molecular weight of 232.25 and its IUPAC name is (3-(benzyloxy)-4-fluorophenyl)methanol .


Molecular Structure Analysis

The InChI code for 4-Fluoro-3-(phenylmethoxy)benzenemethanol is 1S/C14H13FO2/c15-13-7-6-12(9-16)8-14(13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 . This code provides a specific representation of the molecular structure of the compound.

It should be stored at a temperature of 2-8°C . The country of origin is CN and it is shipped at room temperature .

Safety and Hazards

The safety information for 4-Fluoro-3-(phenylmethoxy)benzenemethanol includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

(4-fluoro-3-phenylmethoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c15-13-7-6-12(9-16)8-14(13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJLDWHTUSENKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(phenylmethoxy)benzenemethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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